Cas no 3668-14-2 (Bigelovin)

Bigelovin structure
Bigelovin structure
商品名:Bigelovin
CAS番号:3668-14-2
MF:C17H20O5
メガワット:304.3377
CID:314217
PubChem ID:3080597

Bigelovin 化学的及び物理的性質

名前と識別子

    • Azuleno[6,5-b]furan-2,5-dione,4-(acetyloxy)-3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-3-methylene-,(3aR,4S,4aR,7aR,8R,9aS)-
    • Bigelovin
    • [(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate
    • CHEMBL486997
    • MS-24395
    • 6alpha,8alpha-dihydroxy-4-oxo-ambrosa-2,11(13)-dien-12-oic acid-12,8-lactone acetate
    • F82266
    • AKOS040763664
    • Q27137678
    • CHEBI:69337
    • 6-O-acetylmexicanin
    • Ambrosa-2,11(13)-dien-12-oic acid, 6alpha,8alpha-dihydroxy-4-oxo-, 12,8-lactone, acetate
    • DTXSID80190130
    • HY-116506
    • CS-0065662
    • (3ar,4s,4ar,7ar,8r,9as)-4a,8-Dimethyl-3-Methylidene-2,5-Dioxo-2,3,3a,4,4a,5,7a,8,9,9a-Decahydroazuleno[6,5-B]furan-4-Yl Acetate
    • 3ozj
    • 3668-14-2
    • 6alpha,8alpha-Dihydroxy-4-oxo-ambrosa-2,11(13)-dien-12-Oate-12,8-lactone acetate
    • ((3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno(6,5-b)furan-9-yl) acetate
    • 6a,8a-Dihydroxy-4-oxo-ambrosa-2,11(13)-dien-12-Oic acid-12,8-lactone acetic acid
    • (3aR,4S,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno(6,5-b)furan-4-yl acetate
    • 6alpha,8alpha-Dihydroxy-4-oxo-ambrosa-2,11(13)-dien-12-Oic acid-12,8-lactone acetic acid
    • DA-61663
    • 6a,8a-Dihydroxy-4-oxo-ambrosa-2,11(13)-dien-12-Oate-12,8-lactone acetate
    • DTXCID90112621
    • Bigelovin?
    • インチ: InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1
    • InChIKey: DCNRYQODUSSOKC-MMLVVLEOSA-N
    • ほほえんだ: CC(O[C@H]1[C@@H]2C(C(O[C@H]2C[C@@H](C)[C@@H]2C=CC(=O)[C@@]12C)=O)=C)=O

計算された属性

  • せいみつぶんしりょう: 304.13107373g/mol
  • どういたいしつりょう: 304.13107373g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 604
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 69.7Ų

Bigelovin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0065662-10mg
Bigelovin
3668-14-2 99.81%
10mg
$370.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6735-200 mg
Bigelovin
3668-14-2 99.40%
200mg
¥22472.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6735-100 mg
Bigelovin
3668-14-2 99.40%
100MG
¥14981.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6735-50 mg
Bigelovin
3668-14-2 99.40%
50mg
¥9987.00 2022-04-26
DC Chemicals
DC40237-100mg
Bigelovin
3668-14-2
100mg
$1800.0 2023-09-15
TargetMol Chemicals
TN6735-100mg
Bigelovin
3668-14-2 99.4%
100mg
¥ 8910 2024-07-20
TargetMol Chemicals
TN6735-1mg
Bigelovin
3668-14-2 99.4%
1mg
¥ 772 2024-07-20
TargetMol Chemicals
TN6735-25mg
Bigelovin
3668-14-2 99.4%
25mg
¥ 4690 2024-07-20
TargetMol Chemicals
TN6735-10mg
Bigelovin
3668-14-2 99.4%
10mg
¥ 2820 2024-07-20
TargetMol Chemicals
TN6735-50mg
Bigelovin
3668-14-2 99.4%
50mg
¥ 6690 2024-07-20

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:3668-14-2)Bigelovin
A1027555
清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/1ml
価格 ($):238.0/354.0/588.0/839.0/1117.0/246.0